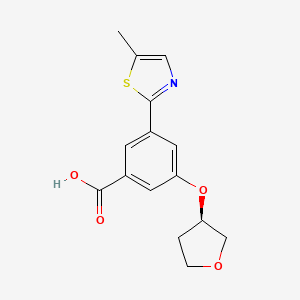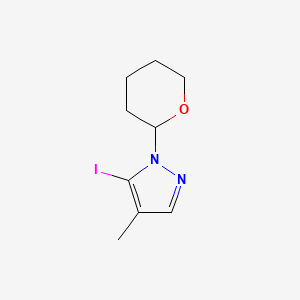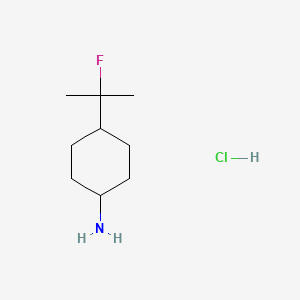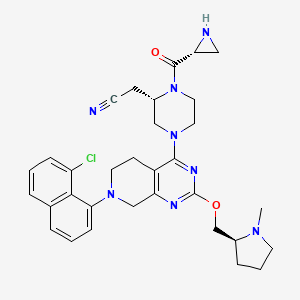
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid is a compound with the molecular formula C13H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH). This reaction results in the formation of the Boc-protected pyrrolidine derivative .
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and sustainability .
Chemical Reactions Analysis
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions to occur at other positions in the molecule. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but lacks the additional methyl groups on the pyrrolidine ring.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: This compound contains a methoxyphenyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-7-12(4,5)13(6,8-14)9(15)16/h7-8H2,1-6H3,(H,15,16) |
InChI Key |
NQIURXNITMNVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)


![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)


![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)



